(2-amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone
Overview
Description
VPC171 is a synthetic organic compound known as a positive allosteric modulator of the adenosine A1 receptor. It is identified as compound 9a in the study by Aurelio et al. (2009). Positive allosteric modulators of the adenosine A1 receptor are being investigated as potential treatments for neuropathic pain .
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as 2-amino-3-benzoylthiophenes (2a3bts), have been identified as small-molecule allosteric potentiators of agonist function at g protein-coupled receptors (gpcrs), specifically the adenosine a1 receptor . This suggests that [2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound might have a broad spectrum of biological activities .
Preparation Methods
The synthesis of VPC171 involves the preparation of 4-substituted 2-amino-3-benzoylthiophenes. The synthetic route includes the following steps:
Formation of the thiophene ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiophene ring.
Substitution reactions: The thiophene ring undergoes substitution reactions to introduce the amino and benzoyl groups at the desired positions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain VPC171 with high purity.
Chemical Reactions Analysis
VPC171 undergoes various types of chemical reactions, including:
Oxidation: VPC171 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in VPC171.
Substitution: VPC171 can undergo substitution reactions where specific groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VPC171 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of positive allosteric modulation on the adenosine A1 receptor.
Biology: VPC171 is used in biological studies to investigate its effects on cellular signaling pathways and receptor activity.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of neuropathic pain due to its modulatory effects on the adenosine A1 receptor.
Industry: VPC171 can be used in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
VPC171 is unique compared to other similar compounds due to its specific structure and modulatory effects on the adenosine A1 receptor. Similar compounds include:
GR79236: An adenosine A2B receptor antagonist.
A2A receptor antagonist 1: Another compound targeting adenosine receptors.
ST-1535: A compound with similar receptor modulation properties.
These compounds share some structural similarities with VPC171 but differ in their specific receptor targets and modulatory effects.
Properties
IUPAC Name |
[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLVOBHWXLIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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